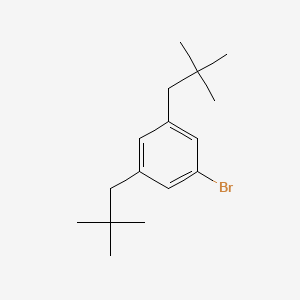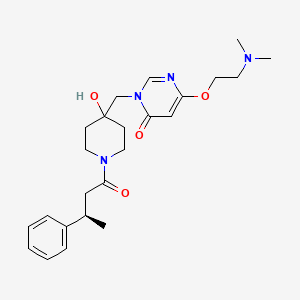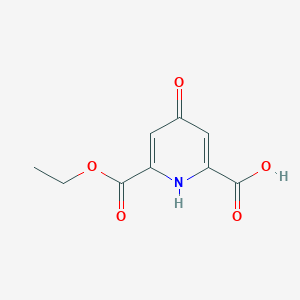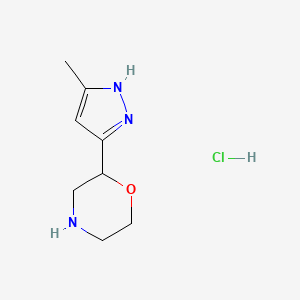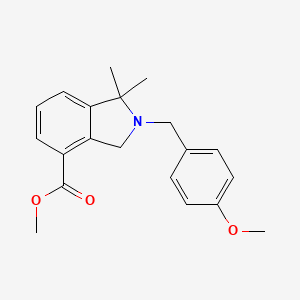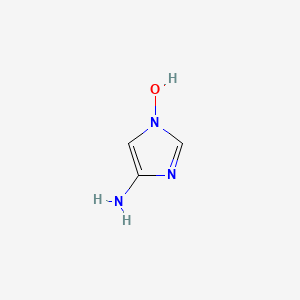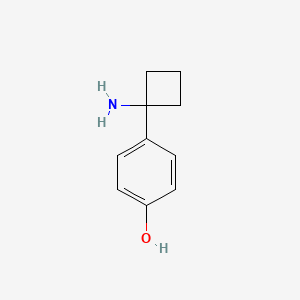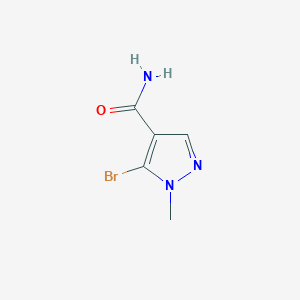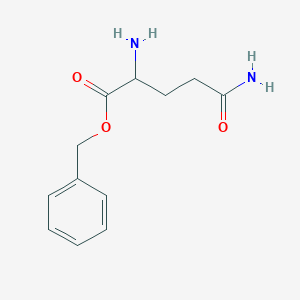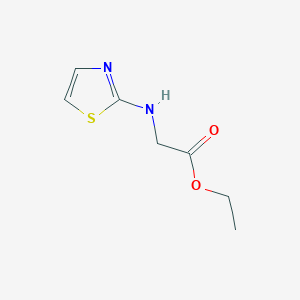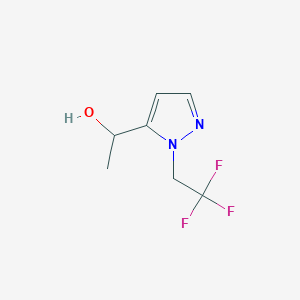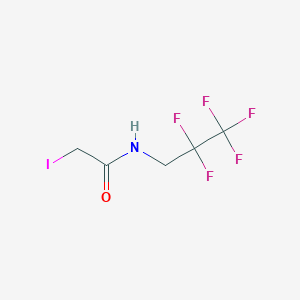
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide is an organic compound with the molecular formula C5H5F5INO It is characterized by the presence of an iodine atom and a pentafluoropropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoacetamide and 2,2,3,3,3-pentafluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction. Additionally, reagents like iodine or iodinating agents are employed to introduce the iodine atom into the molecule.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The presence of the pentafluoropropyl group allows for addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new acetamide derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentafluoropropyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-iodoacetamide: Similar in structure but lacks the pentafluoropropyl group.
N-(2,2,3,3,3-pentafluoropropyl)acetamide: Lacks the iodine atom but contains the pentafluoropropyl group.
2-bromo-N-(2,2,3,3,3-pentafluoropropyl)acetamide: Similar structure with bromine instead of iodine.
Uniqueness
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide is unique due to the presence of both the iodine atom and the pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
213594-76-4 |
|---|---|
Molecular Formula |
C5H5F5INO |
Molecular Weight |
317.00 g/mol |
IUPAC Name |
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide |
InChI |
InChI=1S/C5H5F5INO/c6-4(7,5(8,9)10)2-12-3(13)1-11/h1-2H2,(H,12,13) |
InChI Key |
CIWDCJPMTHHRCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


